

# Capmatinib Dihydrochloride: A Deep Dive into ATP-Competitive c-Met Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Capmatinib dihydrochloride |           |
| Cat. No.:            | B3026971                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **capmatinib dihydrochloride**, a potent and selective ATP-competitive inhibitor of the c-Met kinase. Capmatinib (formerly INC280) has emerged as a critical therapeutic agent in the management of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations. This document details its mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and clinical efficacy, supported by experimental protocols and visual representations of key biological pathways and workflows.

# Mechanism of Action: Competitive Inhibition of c-Met

Capmatinib functions as a reversible, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in various cellular processes including proliferation, survival, and migration. [2] In several cancers, aberrant c-Met signaling, driven by genetic alterations such as MET amplification or exon 14 skipping mutations, leads to uncontrolled tumor growth and metastasis.[3][4]

Capmatinib selectively binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor.[2][5] This action effectively blocks the initiation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, thereby inhibiting the proliferation and survival of c-Met-dependent tumor cells.[1][6] Preclinical



studies have demonstrated that capmatinib exhibits high selectivity for c-Met over a broad panel of other human kinases, underscoring its targeted therapeutic potential.[6][7]

# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **capmatinib dihydrochloride**, encompassing its biochemical potency, cellular activity, pharmacokinetic parameters, and clinical efficacy in NSCLC patients with MET exon 14 skipping mutations.

**Table 1: Biochemical and Cellular Activity of Capmatinib** 

| Parameter                    | Value                                                  | Cell Line/Assay<br>Conditions | Reference(s) |
|------------------------------|--------------------------------------------------------|-------------------------------|--------------|
| Biochemical IC50 (c-<br>Met) | 0.13 nM                                                | Cell-free kinase assay        | [5][8]       |
| Cellular IC50                | 0.3 - 1.1 nmol/L                                       | Various tumor cell lines      | [9]          |
| 0.6 nmol/L                   | Ba/F3 cell line with<br>METex14 mutation               | [1]                           |              |
| 2.3 nM                       | NCI-H1993 lung<br>cancer cells (72 hrs)                | [8]                           | -            |
| Selectivity                  | >10,000-fold over a<br>large panel of human<br>kinases | Kinase screening panels       | [6][8]       |

**Table 2: Pharmacokinetic Parameters of Capmatinib** 



| Parameter                                   | Human                                     | Rat  | Reference(s) |
|---------------------------------------------|-------------------------------------------|------|--------------|
| Time to Peak Plasma<br>Concentration (Tmax) | 1-2 hours (fasted)                        | -    | [6][10]      |
| 4.0 - 5.6 hours (with high-fat meal)        | -                                         | [3]  |              |
| Oral Bioavailability                        | >70% (estimated)                          | -    | [3]          |
| Plasma Protein<br>Binding                   | ~96%                                      | -    | [6]          |
| Elimination Half-life<br>(t1/2)             | 6.5 hours                                 | -    | [6][10]      |
| Metabolism                                  | Primarily via CYP3A4 and aldehyde oxidase | -    | [9][11]      |
| Excretion                                   | Primarily fecal                           | -    | [11]         |
| Brain-to-Plasma<br>Concentration Ratio      | -                                         | 0.09 | [9]          |

Table 3: Clinical Efficacy of Capmatinib in METex14

NSCLC (GEOMETRY mono-1)

| Endpoint                                   | Treatment-Naïve<br>Patients       | Previously Treated Patients      | Reference(s) |
|--------------------------------------------|-----------------------------------|----------------------------------|--------------|
| Overall Response<br>Rate (ORR)             | 67.9% (95% CI: 47.6-<br>84.1)     | 40.6% (95% CI: 28.9-<br>53.1)    | [12]         |
| Median Duration of Response (DOR)          | 11.14 months (95%<br>CI: 5.55-NE) | 9.72 months (95% CI: 5.55-12.98) | [12]         |
| Median Progression-<br>Free Survival (PFS) | 9.13 months (95% CI: 5.52-13.86)  | 5.42 months (95% CI: 4.17-6.97)  | [13]         |

**NE: Not Estimable** 



## **Experimental Protocols**

Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to characterize the activity of capmatinib.

## **Protocol 1: In Vitro c-Met Kinase Inhibition Assay**

This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of capmatinib against the c-Met kinase.

#### Materials:

- Recombinant human c-Met kinase
- Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
- · Capmatinib dihydrochloride
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well white assay plates

#### Procedure:

- Compound Preparation: Prepare a serial dilution of capmatinib in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations.
- Assay Reaction:
  - Add 2.5 μL of diluted capmatinib or vehicle (DMSO) to the wells of a 384-well plate.
  - Add 2.5 μL of a 2x c-Met kinase/substrate mixture to each well.
  - Pre-incubate for 10 minutes at room temperature.



- $\circ~$  Initiate the reaction by adding 5  $\mu L$  of a 2x ATP solution (at a concentration near the Km for c-Met).
- Incubate for 60 minutes at 30°C.
- Signal Detection (using ADP-Glo™):
  - Add 5 μL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
  - Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Analysis:
  - Measure luminescence using a plate reader.
  - Calculate the percentage of inhibition for each capmatinib concentration relative to the vehicle control.
  - Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

# Protocol 2: Cell Viability Assay (MTT/CCK-8)

This protocol outlines a method to assess the effect of capmatinib on the proliferation of cancer cell lines.

#### Materials:

- MET-dependent cancer cell line (e.g., NCI-H1993)
- Complete cell culture medium
- · Capmatinib dihydrochloride
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent



- DMSO
- Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- 96-well cell culture plates

#### Procedure:

- Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment:
  - Prepare serial dilutions of capmatinib in complete culture medium.
  - Replace the existing medium with the medium containing various concentrations of capmatinib or vehicle control (DMSO).
  - Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
- Cell Viability Measurement:
  - For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.
  - For CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
- Data Acquisition and Analysis:
  - Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
  - Calculate cell viability as a percentage of the vehicle-treated control.
  - Determine the IC50 value by plotting the percentage of viability against the logarithm of the capmatinib concentration.

## **Protocol 3: In Vivo Tumor Xenograft Study**

## Foundational & Exploratory



This protocol describes a general procedure for evaluating the antitumor efficacy of capmatinib in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., NOD-SCID or nude mice)
- MET-dependent human cancer cell line (e.g., HCC827 GR with MET amplification)
- Matrigel (or similar basement membrane matrix)
- Capmatinib dihydrochloride formulated for oral administration
- Vehicle control
- · Calipers for tumor measurement

#### Procedure:

- Tumor Implantation:
  - Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.
  - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Treatment Initiation:
  - Monitor tumor growth regularly using calipers.
  - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  - Administer capmatinib (e.g., by oral gavage) or vehicle control to the respective groups at a specified dose and schedule (e.g., once or twice daily).
- Efficacy Evaluation:
  - Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.



- Continue treatment for a defined period or until tumors in the control group reach a maximum allowable size.
- Data Analysis:
  - Plot the mean tumor volume over time for each group.
  - Calculate tumor growth inhibition (TGI) to quantify the antitumor effect of capmatinib.
  - Monitor for any signs of toxicity, such as significant body weight loss.

# **Visualization of Pathways and Workflows**

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of capmatinib.





Click to download full resolution via product page

Figure 1: c-Met signaling pathway and the inhibitory action of capmatinib.





Click to download full resolution via product page

Figure 2: Workflow for the preclinical evaluation of a kinase inhibitor like capmatinib.

## Conclusion

**Capmatinib dihydrochloride** stands as a testament to the success of targeted therapy in oncology. Its potent and selective inhibition of the c-Met receptor tyrosine kinase provides a much-needed therapeutic option for patients with NSCLC driven by MET exon 14 skipping



mutations. The comprehensive data presented in this guide, from its fundamental mechanism of action to its clinical efficacy, underscore the rigorous scientific investigation that has led to its approval and integration into clinical practice. Further research into combination therapies and mechanisms of resistance will continue to refine its use and improve patient outcomes.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review Bi Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. novctrd.com [novctrd.com]
- 3. Pharmacokinetics and safety of capmatinib with food in patients with MET-dysregulated advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of capmatinib in participants with hepatic impairment: A phase 1, open-label, single-dose, parallel-group study PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of capmatinib in participants with hepatic impairment: A phase 1, open-label, single-dose, parallel-group study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biospace.com [biospace.com]
- 13. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Capmatinib Dihydrochloride: A Deep Dive into ATP-Competitive c-Met Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3026971#capmatinib-dihydrochloride-as-an-atp-competitive-c-met-kinase-inhibitor]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com